molecular formula C19H12N2O2 B123797 5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde CAS No. 549548-25-6

5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde

Cat. No.: B123797
CAS No.: 549548-25-6
M. Wt: 300.3 g/mol
InChI Key: UBSNONGPZJJCAD-UHFFFAOYSA-N
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Description

5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde is a complex organic compound known for its significant role in biochemical research. This compound is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals. It is often used in scientific studies due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more stable, less reactive forms of the compound .

Scientific Research Applications

5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biochemical pathways and interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It is known to interact with specific receptors and enzymes, modulating their activity. For instance, it may act as an agonist or antagonist, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde is unique due to its specific functional groups and the resulting biological activities. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and development .

Properties

IUPAC Name

2-hydroxy-5,11-dihydroindolo[3,2-b]carbazole-12-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O2/c22-9-14-18-13-7-10(23)5-6-16(13)20-17(18)8-12-11-3-1-2-4-15(11)21-19(12)14/h1-9,20-21,23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSNONGPZJJCAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C5=C(N4)C=CC(=C5)O)C(=C3N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464526
Record name AGN-PC-0086W9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549548-25-6
Record name AGN-PC-0086W9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde
Reactant of Route 2
5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde
Reactant of Route 3
5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde

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